ABZ-Gly-4-Nitro-Phe-Pro-OH

Übersicht

Beschreibung

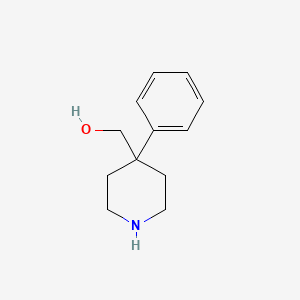

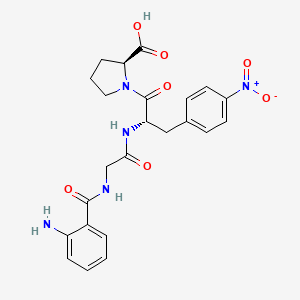

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline, also known as 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline, is a useful research compound. Its molecular formula is C23H25N5O7 and its molecular weight is 483.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemie

In der Biochemie wird ABZ-Gly-4-Nitro-Phe-Pro-OH hauptsächlich als fluorogenes Substrat für das Angiotensin-Converting-Enzym (ACE) verwendet . Diese Anwendung ist entscheidend für die Untersuchung der Rolle des Enzyms im Renin-Angiotensin-System, das den Blutdruck und den Flüssigkeitshaushalt reguliert.

Pharmakologie

Pharmakologisch dient diese Verbindung als Werkzeug zur Untersuchung von ACE-Hemmern, die häufig bei Bluthochdruck und Herzinsuffizienz verschrieben werden . Durch Beobachtung der enzymatischen Spaltung und der anschließenden Fluoreszenz können Forscher nach potenziellen ACE-hemmenden Medikamenten suchen.

Medizinische Chemie

In der medizinischen Chemie macht die Fähigkeit der Verbindung, bei enzymatischer Reaktion Fluoreszenz zu emittieren, sie zu einem wertvollen Werkzeug für die Entwicklung neuer diagnostischer Methoden und therapeutischer Mittel . Sie hilft bei der Quantifizierung und Visualisierung der Enzymaktivität in verschiedenen biologischen Proben.

Analytische Chemie

Analytische Chemiker verwenden This compound aufgrund seiner FRET (Fluorescence Resonance Energy Transfer)-Eigenschaften . Es wird verwendet, um die Proteaseaktivität zu messen, die für das Verständnis der Proteinfunktion und -struktur in komplexen biologischen Systemen unerlässlich ist.

Organische Synthese

Die synthetische Vielseitigkeit der Verbindung ermöglicht es, sie in der organischen Synthese als Baustein für komplexere Moleküle zu verwenden . Ihre Strukturbestandteile können modifiziert werden, um neue Verbindungen mit gewünschten Eigenschaften zu erzeugen.

Enzymologie

This compound: wird in der Enzymologie verwendet, um die Kinetik und Hemmung von ACE zu untersuchen, was Einblicke in den Wirkmechanismus des Enzyms und seine Rolle in verschiedenen physiologischen Prozessen liefert .

Peptidforschung

Diese Verbindung ist auch in der Peptidforschung von Bedeutung, wo sie verwendet werden kann, um die Peptidbindungsbildung und -spaltung sowie die Stabilität und Faltung von Peptidketten zu untersuchen .

Wirkmechanismus

Target of Action

The primary target of ABZ-GLY-4-NITRO-PHE-PRO-OH , also known as 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline or Abz-Gly-p-nitro-Phe-Pro-OH , is the Angiotensin I-Converting Enzyme (ACE-I) . ACE-I plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Mode of Action

This compound acts as a fluorogenic substrate for ACE-I . It interacts with ACE-I, leading to its enzymatic cleavage . This cleavage results in the emission of fluorescence, which can be detected at specific wavelengths .

Biochemical Pathways

The interaction of this compound with ACE-I affects the RAS pathway. The enzymatic cleavage of this compound by ACE-I can be used to monitor the activity of the enzyme, providing insights into the functioning of the RAS pathway .

Result of Action

The enzymatic cleavage of this compound by ACE-I results in the emission of fluorescence . This fluorescence can be used to monitor the activity of ACE-I, providing a valuable tool for studying the RAS pathway and related physiological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of ACE-I is necessary for its enzymatic cleavage . Additionally, the detection of the resulting fluorescence requires specific environmental conditions, such as appropriate excitation and emission wavelengths

Biochemische Analyse

Biochemical Properties

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase from Escherichia coli . The interaction with these enzymes is crucial for its function as a fluorescent assay substrate. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and allowing for the measurement of enzyme activity through fluorescence.

Cellular Effects

The effects of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline on various cell types and cellular processes are profound. This compound influences cell function by inhibiting specific enzymes, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of angiotensin I-converting enzyme, for example, can lead to changes in blood pressure regulation and other physiological processes. Additionally, the inhibition of bacterial dipeptidyl carboxypeptidase can affect bacterial growth and metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline involves its binding interactions with specific enzymes. The compound binds to the active sites of angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase, inhibiting their activity . This inhibition is achieved through the compound’s unique structure, which allows it to fit into the enzyme’s active site and block substrate access. This binding interaction leads to a decrease in enzyme activity, which can be measured through fluorescence assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable at -20°C, but its activity may decrease over time if not stored properly. Long-term effects on cellular function include sustained inhibition of target enzymes, which can lead to prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired inhibition of enzyme activity.

Metabolic Pathways

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is involved in specific metabolic pathways, particularly those related to enzyme inhibition . The compound interacts with enzymes such as angiotensin I-converting enzyme and bacterial dipeptidyl carboxypeptidase, affecting their activity and, consequently, the metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and organisms.

Transport and Distribution

The transport and distribution of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects. The localization and accumulation of the compound within specific tissues can also affect its overall activity and function.

Subcellular Localization

The subcellular localization of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes. Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective inhibition of enzyme activity.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZHTWBKBLMIQM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986863 | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67482-93-3 | |

| Record name | N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67482-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.